Marbofloxacin N-oxide
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Overview
Description
Marbofloxacin N-oxide is a synthetic compound that belongs to the fluoroquinolone class of antibiotics. It is a metabolite of marbofloxacin, which is widely used in veterinary medicine to treat bacterial infections in animals. This compound has gained attention in recent years due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Marbofloxacin N-oxide can be synthesized through the oxidation of marbofloxacin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Marbofloxacin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert this compound back to marbofloxacin or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like methanol or acetonitrile.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Higher oxidation state products.
Reduction: Marbofloxacin and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Marbofloxacin N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its therapeutic potential in veterinary medicine, particularly for treating infections in animals.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of marbofloxacin N-oxide is believed to be similar to that of marbofloxacin. It impairs bacterial DNA gyrase, an enzyme responsible for packaging DNA within cells, leading to rapid bactericidal activity. This results in the inhibition of bacterial replication and cell death . The compound is effective against a broad spectrum of gram-negative and gram-positive bacteria .
Comparison with Similar Compounds
Marbofloxacin: The parent compound, widely used in veterinary medicine.
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone used in human medicine with a broad spectrum of activity.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound for research and development in multiple fields .
Biological Activity
Marbofloxacin N-oxide is a metabolite of marbofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, antibacterial efficacy, and safety profile, drawing from diverse research sources.
Overview of Marbofloxacin
Marbofloxacin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. It acts primarily by inhibiting bacterial DNA-gyrase, which is crucial for DNA replication and repair. The pharmacokinetic properties of marbofloxacin have been studied extensively, showing that it is well absorbed after oral and parenteral administration, with high bioavailability in various species .
Pharmacokinetics of this compound
The pharmacokinetics of this compound have not been as thoroughly characterized as those of its parent compound. However, studies indicate that marbofloxacin is metabolized into several metabolites, including N-oxide, which can influence its overall efficacy and safety profile. For instance, in pigs, marbofloxacin shows a total body clearance rate of 0.065 L/h/kg after intravenous administration .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (μg/mL) | 1.667 after first dose |
T1/2 (h) | 2.53 (initial), 6.27 (second phase) |
AUC (μg·h/mL) | 7.648 |
These parameters suggest that marbofloxacin has a relatively rapid elimination half-life and high tissue distribution, which may also apply to its N-oxide metabolite.
Antimicrobial Efficacy
Marbofloxacin exhibits significant antimicrobial activity against various pathogens relevant to veterinary medicine. The Minimum Inhibitory Concentration (MIC) values for marbofloxacin are generally lower than those for other fluoroquinolones like enrofloxacin and norfloxacin, indicating superior efficacy.
MIC Values for Common Pathogens
Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
---|---|---|
E. coli | 0.25 | 0.5 |
S. aureus | 0.229 | - |
In studies involving bovine mastitis pathogens, marbofloxacin showed a bactericidal effect at concentrations exceeding four times the MIC . The time-killing curves demonstrated that marbofloxacin has time-dependent bactericidal activity against Staphylococcus aureus strains.
Case Studies and Research Findings
- Bovine Mastitis : A study highlighted the effectiveness of marbofloxacin in reducing bacterial load in cases of bovine mastitis caused by E. coli and S. aureus. The bactericidal activity was confirmed at concentrations above the MIC, with significant reductions in colony-forming units observed over time .
- Enterobacteriaceae Shedding : Another study evaluated the effect of single parenteral administration of marbofloxacin on fecal shedding of Enterobacteriaceae in pigs, revealing a significant decrease post-treatment .
- Metabolite Identification : Research into the identification of metabolites from marbofloxacin noted that while many metabolites were unique to specific species like birds and reptiles, the N-oxide form was consistently present across different studies .
Safety Profile and Toxicology
The safety profile of marbofloxacin has been assessed through various toxicological studies. It was found to be mutagenic in certain bacterial assays but showed negative results in several other tests, indicating a complex safety profile that warrants careful consideration during use in veterinary settings .
Summary of Toxicological Findings
Study Type | Result |
---|---|
Mutagenicity in Salmonella | Positive |
In vivo micronucleus test | Negative |
UDS assay in rat liver | Negative |
Properties
CAS No. |
194023-72-8 |
---|---|
Molecular Formula |
C17H19FN4O5 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O5/c1-19-9-27-16-13-10(15(23)11(17(24)25)8-21(13)19)7-12(18)14(16)20-3-5-22(2,26)6-4-20/h7-8H,3-6,9H2,1-2H3,(H,24,25) |
InChI Key |
KJIJNJIGYMMPSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O |
Synonyms |
9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid |
Origin of Product |
United States |
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